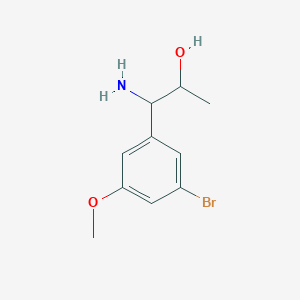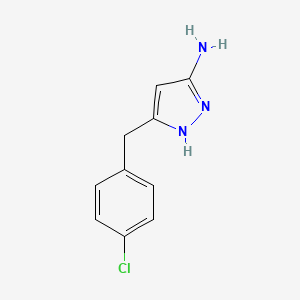
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanolic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The specific industrial processes may vary depending on the scale and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Methyl 5-phenylisoxazole-3-carboxylate
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
Uniqueness
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate is unique due to its cyclopropyl and formyl substituents, which can impart distinct chemical and biological properties compared to other isoxazole derivatives . These unique features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
methyl 3-cyclopropyl-5-formyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-6(4-11)14-10-8(7)5-2-3-5/h4-5H,2-3H2,1H3 |
Clé InChI |
LFCDKQMMNGDTGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(ON=C1C2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)

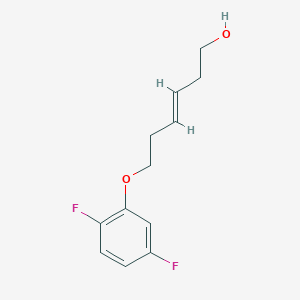
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)

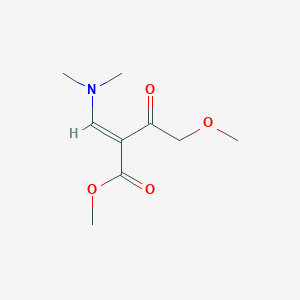
![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
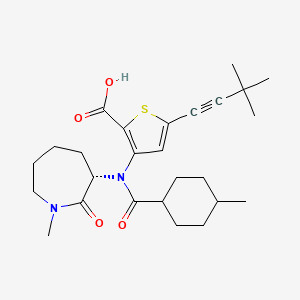
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
